molecular formula C22H21FN2O3 B2762408 N-(4-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946333-19-3

N-(4-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2762408
CAS No.: 946333-19-3
M. Wt: 380.419
InChI Key: CYAXDEFYNQDTOC-UHFFFAOYSA-N
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Description

[ Note: The following is a placeholder description based on structurally similar compounds. Specific applications and mechanisms for this exact molecule require verification from scientific literature. ] N-(4-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and biological research. Compounds featuring a 4-fluorophenylacetamide moiety and a pyridone core are frequently investigated for their potential to modulate various enzyme activities . Specifically, analogous structures have been explored as potential inhibitors for protein kinases and viral proteases , representing a valuable scaffold for developing new therapeutic agents. Its mechanism of action, while not yet fully characterized for this specific compound, is anticipated to involve targeted protein interaction. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-15-3-5-17(6-4-15)14-28-21-12-25(16(2)11-20(21)26)13-22(27)24-19-9-7-18(23)8-10-19/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAXDEFYNQDTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

The compound’s pyridinone-acetamide scaffold distinguishes it from other acetamide derivatives. Below is a comparative analysis:

Compound Name Core Structure Substituents on Acetamide Nitrogen Key Functional Groups Molecular Formula
N-(4-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide (Target) Pyridinone 4-fluorophenyl 4-methylbenzyloxy, methyl, ketone C₂₁H₁₉FNO₄
Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) Thiadiazole 4-fluorophenyl, isopropyl Trifluoromethyl, thiadiazole C₁₄H₁₃F₄N₃O₂S
2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Pyridinone Tetrahydrofuran-methyl 4-methylbenzyloxy, methyl, ketone C₂₂H₂₄N₂O₅
Goxalapladib Naphthyridine Piperidinyl, biphenylmethyl Difluorophenyl, trifluoromethyl, ketone C₄₀H₃₉F₅N₄O₃

Structural Insights :

  • The target compound’s pyridinone core contrasts with flufenacet’s thiadiazole ring () and Goxalapladib’s naphthyridine system (). These cores influence electronic properties and binding affinities.
  • The 4-fluorophenyl group is shared with flufenacet but absent in the tetrahydrofuran-substituted analog (), which may reduce herbicidal activity in the latter.

Pharmaceutical Potential:

  • Goxalapladib () is an atherosclerosis therapeutic featuring a naphthyridine-acetamide scaffold. Its bulky substituents (e.g., trifluoromethyl biphenyl) suggest target engagement with lipoprotein-associated phospholipase A2, unlike the target compound’s simpler structure.
  • Stereochemically complex analogs in and (e.g., peptidomimetic acetamides) demonstrate the importance of chiral centers for receptor binding, which the target compound lacks.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (MW: 359.4 g/mol) is heavier than flufenacet (MW: 363.3 g/mol) but lighter than Goxalapladib (MW: 718.8 g/mol), suggesting intermediate bioavailability.
  • Metabolic Stability : Fluorine atoms (as in the 4-fluorophenyl group) may retard oxidative metabolism, a feature shared with flufenacet and Goxalapladib .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(4-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions (e.g., amide bond formation between fluorophenyl and acetamide moieties) .
  • Cyclization of pyridinone or dihydropyridine intermediates under controlled conditions .
  • Optimization of solvent systems : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reactivity during coupling steps .
  • Catalyst selection : Palladium on carbon (Pd/C) or bases like triethylamine improve yield in cross-coupling reactions . Purity is verified via HPLC (>95%) and structural confirmation via NMR (e.g., aromatic proton environments at δ 7.2–8.1 ppm) .

Q. How is the structural integrity of the compound validated, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify hydrogen/carbon environments (e.g., fluorophenyl protons at δ 7.3–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting impurities in the final product .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

Contradictions in yield often stem from:

  • Solvent polarity : Switching to DMF or dimethyl sulfoxide (DMSO) improves solubility of aromatic intermediates .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Catalyst loading : Pd/C at 5–10 mol% balances catalytic efficiency and cost . Methodological adjustments should be validated via Design of Experiments (DoE) to identify critical parameters .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from:

  • Tautomeric equilibria : The 4-oxopyridine moiety can exhibit keto-enol tautomerism, altering peak positions .
  • Impurity interference : Use preparative HPLC to isolate pure fractions before reanalyzing .
  • Complementary techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) or 2D-COSY to resolve ambiguous assignments .

Q. What experimental strategies are recommended for evaluating the compound’s biological activity and structure-activity relationships (SAR)?

  • Target-specific assays : Screen against enzymes (e.g., kinases) or receptors linked to disease pathways. Include positive/negative controls to validate selectivity .
  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing 4-methylbenzyl with chlorophenyl) to assess pharmacophore contributions .
  • Data analysis : Use molecular docking to predict binding modes and correlate with IC50 values from enzyme inhibition assays .

Data Contradiction Analysis Example

ParameterObservation 1Observation 2Resolution Strategy
NMR δ (ppm)Fluorophenyl H: 7.5–7.8 Fluorophenyl H: 7.3–7.6 Check solvent (DMSO vs. CDCl3 shifts), re-isolate sample
Reaction Yield45% (DMF, 70°C) 62% (DMSO, 80°C) Optimize solvent polarity and temperature gradient

Key Methodological Recommendations

  • Synthetic Reproducibility : Document solvent batch, catalyst age, and reaction atmosphere (e.g., inert gas) to minimize variability .
  • Biological Assays : Use dose-response curves and triplicate measurements to ensure statistical validity .
  • Data Sharing : Report negative results (e.g., failed coupling attempts) to aid community troubleshooting .

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